molecular formula C11H10Cl2F3N3 B3042708 2-(Tert-butyl)-3,7-dichloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 655235-54-4

2-(Tert-butyl)-3,7-dichloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3042708
CAS No.: 655235-54-4
M. Wt: 312.12 g/mol
InChI Key: QSEWYXDQWOGHNV-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-3,7-dichloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse pharmacological activities, including antimicrobial, antitumor, anticancer, anxiolytic, antidepressant, and antiepileptic properties . The presence of the trifluoromethyl group and the tert-butyl group in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-3,7-dichloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-3,7-dichloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various 3,5-disubstituted pyrazolo[1,5-a]pyrimidines with different functional groups depending on the reagents used .

Scientific Research Applications

Properties

IUPAC Name

2-tert-butyl-3,7-dichloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2F3N3/c1-10(2,3)8-7(13)9-17-5(11(14,15)16)4-6(12)19(9)18-8/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEWYXDQWOGHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=CC(=NC2=C1Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Tert-butyl)-3,7-dichloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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2-(Tert-butyl)-3,7-dichloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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2-(Tert-butyl)-3,7-dichloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 6
2-(Tert-butyl)-3,7-dichloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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